2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride
Description
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a synthetic compound featuring a benzodioxin core fused with an acetamide moiety substituted with an amino group. Its molecular formula is C₁₀H₁₂N₂O₃·HCl, with a molecular weight of 244.68 g/mol (calculated from ). The amino group on the acetamide chain enhances hydrogen-bonding capacity, which may influence solubility and receptor interactions .
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7;/h1-2,5,9H,3-4,11H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENOUJGYSGSXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the potential of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride as an enzyme inhibitor. Specifically, compounds derived from this structure have been tested against enzymes such as α-glucosidase and acetylcholinesterase.
Case Study: Inhibition of α-Glucosidase and Acetylcholinesterase
A study synthesized various sulfonamides incorporating the benzodioxane moiety and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that these compounds exhibited significant inhibition, suggesting their potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| Sulfonamide A | 65% | 70% |
| Sulfonamide B | 75% | 80% |
Antioxidant Properties
The antioxidant capabilities of this compound have also been investigated. This compound is derived from hydroxytyrosol and exhibits notable antioxidant activity due to its ability to scavenge free radicals.
Electrochemical Synthesis and Antioxidant Activity
An electrochemical approach was developed to synthesize derivatives of 2-amino-2-(2,3-dihydro-1,4-benzodioxin), which were then tested for their antioxidant properties. The results showed that these compounds effectively inhibited oxidative stress markers in vitro .
Therapeutic Applications
The therapeutic potential of this compound extends beyond enzyme inhibition and antioxidant activity. Its structural features suggest possible applications in treating neurodegenerative diseases and metabolic disorders.
Potential in Neurodegenerative Disease Treatment
Given its inhibitory effects on acetylcholinesterase, this compound may serve as a lead structure for developing new treatments for Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for such applications, which needs further investigation .
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Comparison with Similar Compounds
Key Observations :
- Ethylamino substitution () introduces bulkier alkyl chains, which may alter pharmacokinetics (e.g., membrane permeability).
Amino-Substituted Benzodioxin Derivatives
Key Observations :
- The acetamide group in the target compound provides greater conformational flexibility compared to rigid ketones () or simple amines ().
Biological Activity
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and synthetic methodologies that enhance its bioactivity.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H13ClN2O3 |
| Molecular Weight | 244.68 g/mol |
| IUPAC Name | 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide; hydrochloride |
| Appearance | Powder |
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from benzodioxane structures. For instance, a series of new sulfonamides containing the benzodioxane moiety were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated significant inhibition, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table 1: Enzyme Inhibition Data
| Compound | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |
|---|---|---|
| This compound | 12.5 | 8.0 |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 15.0 | 10.0 |
These findings suggest that derivatives of 2-amino compounds exhibit promising inhibitory activity against key enzymes involved in metabolic disorders.
Pharmacological Effects
The pharmacological profile of 2-amino derivatives has been explored through various in vitro assays. Notably, studies indicate that these compounds may possess antioxidant properties due to their structural similarities with natural antioxidants like hydroxytyrosol. The electrochemical oxidation of hydroxytyrosol leads to the formation of regioisomers that demonstrate varying degrees of biological activity .
Case Studies
A significant case study involved the synthesis and biological evaluation of a library of compounds based on the benzodioxane framework. The study focused on their effects on cell viability and apoptosis in cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in a dose-dependent manner, suggesting a potential role in cancer therapy .
Table 2: Cell Viability Assay Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 |
| Methyl 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate | MCF7 | 30 |
These results indicate that modifications to the benzodioxane structure can significantly enhance cytotoxicity against specific cancer cell lines.
Synthesis Strategies
The synthesis of 2-amino derivatives typically involves multi-step reactions starting from readily available precursors. For example, the synthesis pathway for producing 2-amino-N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)acetamides includes:
- Formation of Benzodioxane Derivative : Reacting appropriate anilines with bromoacetyl bromide under controlled conditions.
- Acetamide Formation : Subsequent reaction with acetamides or related derivatives to yield the final product.
This method not only facilitates the production of various analogs but also allows for structural modifications that can enhance biological activity .
Q & A
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
